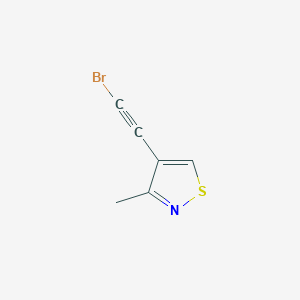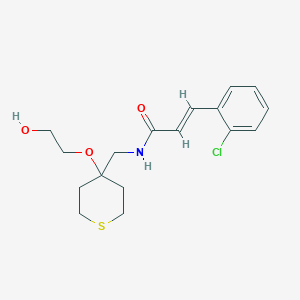![molecular formula C13H18N2O2 B2862191 N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide CAS No. 415933-46-9](/img/structure/B2862191.png)
N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an acetamide group
Wirkmechanismus
Target of Action
The primary target of N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide is the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis .
Mode of Action
This compound interacts with its target by binding to a site on the 23S ribosomal RNA of the 50S subunit . This binding inhibits bacterial protein synthesis and prevents the formation of a functional 70S initiation complex .
Biochemical Pathways
The compound’s action affects the protein synthesis pathway in bacteria . By inhibiting protein synthesis, it disrupts the normal functioning of the bacteria, leading to its eventual death .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, the compound disrupts essential biological processes within the bacteria, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solution . The concentration of the compound, the presence of other substances, and the physical conditions of the environment (such as temperature and pH) can all affect the compound’s action, efficacy, and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide typically involves the reaction of 4-(morpholin-4-ylmethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-(morpholin-4-ylmethyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine to facilitate the acetylation process.
Purification: The crude product is purified using recrystallization techniques to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An antibacterial agent with a similar morpholine-containing structure.
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: A compound studied for its therapeutic potential.
Uniqueness
N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide is unique due to its specific combination of a morpholine ring and an acetamide group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11(16)14-13-4-2-12(3-5-13)10-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRGDVNNAPFDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
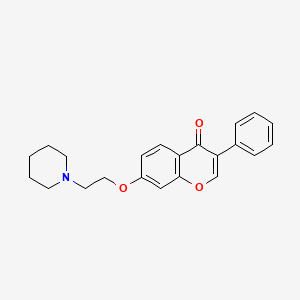
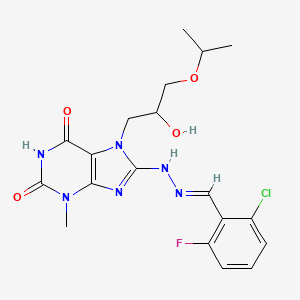
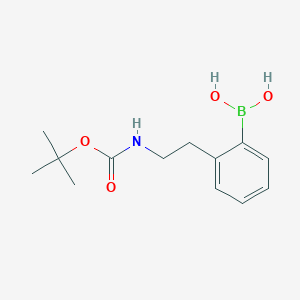
![Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2862111.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2862114.png)
![1-{5-hydroxy-5-methyl-7-phenyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2862116.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)
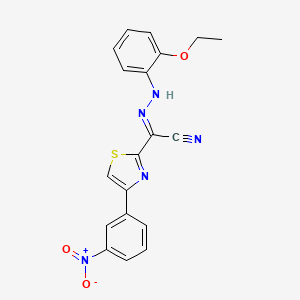
![(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2862124.png)
![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2862125.png)
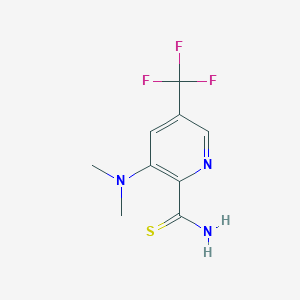
![1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbonyl]piperazine](/img/structure/B2862129.png)
